Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate

Sonochemical degradation PFAS destruction kinetics Fluorosurfactant treatability

Sodium 1H,1H,2H,2H-perfluorohexane sulfonate (CAS 27619-93-8), commonly designated 4:2 fluorotelomer sulfonate (4:2 FTS), is an anionic fluorosurfactant comprising a four-carbon perfluorinated tail, a two-carbon hydrogenated spacer (–CH₂CH₂–), and a terminal sulfonate headgroup. This partially fluorinated architecture places 4:2 FTS in the short-chain PFAS subclass, imparting a distinctive balance of surface activity, aqueous mobility, and treatability that differs in quantifiable ways from both longer-chain fluorotelomer sulfonates (e.g., 6:2 FTS, 8:2 FTS) and fully perfluorinated alkyl sulfonates (e.g., PFHxS, PFOS).

Molecular Formula C6H4F9NaO3S
Molecular Weight 350.14 g/mol
CAS No. 27619-93-8
Cat. No. B12093414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1H,1H,2H,2H-Perfluorohexane Sulfonate
CAS27619-93-8
Molecular FormulaC6H4F9NaO3S
Molecular Weight350.14 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+]
InChIInChI=1S/C6H5F9O3S.Na/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15;/h1-2H2,(H,16,17,18);/q;+1/p-1
InChIKeyCQMSUWBKEVEAJG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate (4:2 FTS) – Core Identity for Surfactant Procurement


Sodium 1H,1H,2H,2H-perfluorohexane sulfonate (CAS 27619-93-8), commonly designated 4:2 fluorotelomer sulfonate (4:2 FTS), is an anionic fluorosurfactant comprising a four-carbon perfluorinated tail, a two-carbon hydrogenated spacer (–CH₂CH₂–), and a terminal sulfonate headgroup [1]. This partially fluorinated architecture places 4:2 FTS in the short-chain PFAS subclass, imparting a distinctive balance of surface activity, aqueous mobility, and treatability that differs in quantifiable ways from both longer-chain fluorotelomer sulfonates (e.g., 6:2 FTS, 8:2 FTS) and fully perfluorinated alkyl sulfonates (e.g., PFHxS, PFOS) [2].

Why General-Purpose Fluorosurfactant Swaps Fail When Replacing Sodium 4:2 FTS


In‑class fluorosurfactants are not freely interchangeable because physiochemical properties relevant to both performance and end‑of‑life management scale with perfluorocarbon chain length [1]. Industrial buyers who substitute 4:2 FTS with the longer‑chain 6:2 FTS or 8:2 FTS risk simultaneously altering micellization behavior, interfacial adsorption kinetics, environmental transport, and oxidative/reductive treatability [2][3]. The evidence assembled below demonstrates that 4:2 FTS occupies a distinct position within the fluorotelomer sulfonate series—offering faster sonolytic destruction, greater aqueous mobility, distinct redox degradation ordering, and shorter terminal transformation products compared with its closest homologs—making generic replacement technically unsound and economically risky.

Quantitative Differentiation of Sodium 4:2 FTS Against Closest Analogs


Sonolytic Defluorination Rate: 4:2 FTS Outperforms 6:2 and 8:2 Homologs

Under identical ultrasonic irradiation conditions (f = 354 kHz), 4:2 fluorotelomer sulfonate exhibited the fastest degradation rate among n:2 FTS congeners (n = 4, 6, 8), both in individual solutions and in mixtures [1]. Sonolytic pseudo-first‑order rate constants for the three congeners were positively correlated with their aqueous diffusion coefficients, not with their hydrophobicity or surface excess; the shorter‑chain 4:2 FTS diffuses more rapidly to the cavitation bubble interface where thermolytic C–F bond cleavage occurs, providing a quantitative mechanistic basis for its superior treatability [1].

Sonochemical degradation PFAS destruction kinetics Fluorosurfactant treatability

Reductive Degradability Ordering: 4:2 FTS Occupies a Distinct Position Within the FTS Series

In UV/sulfite (UV/SF) reductive treatment, the observed reducibility of commercial‑relevant fluorotelomer sulfonates follows the order 8:2 FTS > 6:2 FTS > 4:2 FTS, which is positively correlated with vertical electron affinity (VEA) [1]. This ordering means that 4:2 FTS is the least susceptible to reductive defluorination among the three FTS congeners tested—an important consideration when reductive technologies are applied for PFAS destruction [1]. Conversely, oxidative treatment (UV/persulfate) efficiently decomposes all FTS congeners, including 4:2, via attack at the hydrogenated spacer [1].

Reductive defluorination Chrome mist suppressant Advanced reduction processes

Sorption and Subsurface Mobility: Each CF₂ Unit Alters Distribution Coefficients by 0.50–0.60 Log Units

Perfluorocarbon chain length is the dominant structural feature governing sorption of fluorotelomer sulfonates to soils and sediments; each –CF₂– moiety contributes 0.50–0.60 log units to the organic‑carbon‑normalized distribution coefficient (log Koc), and the sulfonate headgroup itself contributes an additional 0.23 log units relative to carboxylate analogs [1]. Because 4:2 FTS possesses two fewer –CF₂– units than 6:2 FTS, its estimated log Koc is approximately 1.0–1.2 log units lower, translating to roughly one order of magnitude greater aqueous mobility and a proportionally reduced tendency to partition into soil organic matter [1].

PFAS sorption Groundwater transport Organic carbon partitioning

Transformation Product Profile: 4:2 FTS Generates Shorter-Chain Terminal PFCAs

Both oxidative treatment and environmental biotransformation of fluorotelomer sulfonates proceed via cleavage at the hydrogenated spacer, generating perfluoroalkyl carboxylic acids (PFCAs) whose chain length is determined by the perfluorinated segment of the parent FTS molecule [1][2]. Because 4:2 FTS contains a four‑carbon perfluorinated tail, its terminal transformation products are confined to C2–C4 PFCAs (predominantly perfluorobutanoic acid, PFBA). In contrast, 6:2 FTS yields C2–C6 PFCAs (predominantly perfluorohexanoic acid, PFHxA), and 8:2 FTS yields an even broader chain‑length distribution [2]. Shorter‑chain terminal PFCAs are generally subject to less stringent regulatory scrutiny and exhibit lower bioaccumulation potential than their longer‑chain homologs [1].

PFAS biotransformation Terminal metabolites Short-chain PFCAs

Commercial Chrome Mist Suppressant Composition: 4:2 FTS as a Distinct Component in Industrial Mixtures

Analysis of commercial 6:2 FTS‑based chrome mist suppressant (CMS) formulations by high‑resolution mass spectrometry reveals the presence of identifiable 4:2 FTS, 8:2 FTS, and other per‑/polyfluoroalkyl substances as co‑occurring components, indicating that industrial‑grade 6:2 FTS products are not pure single‑congener materials [1]. The total fluoride release during UV/sulfite treatment of commercial CMS (73.8 mg/L F⁻) exceeded the estimated contribution from the nominal 6:2 FTS content alone (<23 mg/L), confirming that shorter‑chain species including 4:2 FTS contribute significantly to the overall PFAS mass balance in real‑world formulations [1].

Electroplating Chrome mist suppressant PFAS impurity profiling

Maximum Surface Excess Constrains Defluorination Efficiency at the Cavitation Interface

The sonolytic defluorination efficiency of fluorotelomer sulfonates is governed not only by diffusion to the bubble interface but also by the maximum surface excess (Γₘₐₓ) achievable at the air–water interface: longer‑chain 8:2 FTS exhibits a lower Γₘₐₓ, which physically limits its ability to pack and undergo thermolytic C–F bond scission at the cavitation bubble surface [1]. 4:2 FTS, with its shorter fluorocarbon segment, achieves a higher effective surface concentration under sonolytic conditions, contributing to its faster observed defluorination rate [1]. This surfactant‑specific interfacial parameter provides a fundamental, quantifiable differentiator between 4:2 FTS and longer‑chain FTS analogs when ultrasound‑based treatment is deployed [1].

Interfacial adsorption Surface excess Sonochemical mechanism

Evidence‑Driven Application Scenarios for Sodium 4:2 FTS Procurement


Ultrasonic PFAS Destruction R&D and Pilot‑Scale Treatment Studies

Research groups optimizing sonolytic destruction of polyfluorinated surfactants should select 4:2 FTS as the reference short‑chain FTS congener. Quantitative head‑to‑head data demonstrate that 4:2 FTS exhibits the fastest sonolytic degradation rate among n:2 FTS congeners (n = 4, 6, 8), attributable to its higher aqueous diffusion coefficient and greater maximum surface excess at the cavitation interface [1]. Using 4:2 FTS in treatability studies provides a benchmark for maximum achievable sonolytic destruction efficiency within the FTS class, enabling rigorous comparison with novel treatment technologies.

Groundwater Transport and Fate Modeling of FTS‑Contaminated Sites

Environmental consultants and risk assessors modeling subsurface PFAS plumes originating from AFFF releases must use compound‑specific sorption parameters. The log Koc of 4:2 FTS is estimated to be approximately 1.0–1.2 log units lower than that of 6:2 FTS, based on the established contribution of 0.50–0.60 log units per –CF₂– moiety to the distribution coefficient [2]. This order‑of‑magnitude difference in predicted soil retention means that 4:2 FTS will migrate significantly farther and faster in groundwater, demanding distinct monitoring well placement and remediation target setting compared with longer‑chain FTS analogs [2].

Analytical Reference Standard for Commercial Chrome Mist Suppressant QC

Quality‑control laboratories supporting the electroplating industry require certified 4:2 FTS reference material to accurately quantify co‑occurring FTS congeners in commercial chrome mist suppressant formulations. Published redox treatment studies on genuine commercial CMS solutions confirm that 4:2 FTS and 8:2 FTS are present alongside the nominal 6:2 FTS active ingredient, with the total fluoride release exceeding the 6:2 FTS‑only estimated contribution by more than three‑fold [3]. Procuring high‑purity 4:2 FTS enables laboratories to establish authentic calibration curves, verify batch‑to‑batch consistency, and satisfy emerging regulatory requirements for comprehensive PFAS disclosure in industrial chemical products [3].

Regulatory‑Risk‑Optimized Surfactant Selection for Firefighting Foam Reformulation

Formulators developing next‑generation AFFF replacements should evaluate 4:2 FTS as a surfactant component whose terminal transformation products are confined to short‑chain PFCAs (≤C4) [2]. In contrast, 6:2 FTS yields PFHxA (C6) as the predominant terminal metabolite, and 8:2 FTS can generate PFOA (C8)—both subject to increasing global regulatory restrictions [2][4]. The narrower and regulatorily lower‑risk transformation product fingerprint of 4:2 FTS makes it a strategically preferable choice for manufacturers seeking to future‑proof formulations against tightening PFAS regulations while maintaining fluorosurfactant performance [4].

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